molecular formula C17H21N3O2 B13091560 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)- CAS No. 32049-92-6

2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)-

Cat. No.: B13091560
CAS No.: 32049-92-6
M. Wt: 299.37 g/mol
InChI Key: XOBQBTNYYXPLGP-UHFFFAOYSA-N
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Description

Structural Representations

  • SMILES Notation : While not explicitly provided in the sources, the SMILES string can be inferred as CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3, representing the pyrimidine ring, substituents, and piperidine moiety.
  • InChI Key : Derived from the IUPAC name, the InChIKey facilitates database searches and structural comparisons.

A tabular summary of key identifiers is provided below:

Property Value
Molecular Formula C₁₇H₂₁N₃O₂
Molecular Weight 299.37 g/mol
CAS Registry Number 23495-52-5
DSSTox Substance ID DTXSID20185868
Beilstein Registry Number BRN 0758201

Properties

CAS No.

32049-92-6

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-5-piperidin-1-ylpyrimidine-2,4-dione

InChI

InChI=1S/C17H21N3O2/c1-13-15(19-11-7-4-8-12-19)16(21)18(2)17(22)20(13)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3

InChI Key

XOBQBTNYYXPLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines, piperidine, and pyrimidine precursors.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with a pyrimidine precursor under acidic or basic conditions to form the pyrimidine ring.

    Substitution Reaction: The piperidine moiety is introduced through a substitution reaction, often using a suitable leaving group and a base.

    Methylation: The final step involves the methylation of the pyrimidine ring to introduce the dimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 32049-92-6

The compound features a pyrimidinedione core structure, which is known for its versatility in medicinal chemistry.

Biological Activities

Research indicates that 2,4(1H,3H)-Pyrimidinedione derivatives exhibit a range of biological activities:

  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that modifications to the piperidine moiety can enhance potency against specific cancer types .
  • Antidepressant Effects : The compound has been investigated for its potential as an antidepressant. Its interaction with neurotransmitter systems suggests it may help alleviate symptoms of depression by modulating serotonin receptors .

Table 1: Summary of Therapeutic Applications

ApplicationMechanism of ActionReferences
AnticancerInhibition of cell proliferation
AntidepressantModulation of serotonin receptors
AntimicrobialActivity against specific bacterial strains

Case Studies

  • Anticancer Research :
    A study focused on the synthesis of various derivatives of 2,4(1H,3H)-Pyrimidinedione showed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents significantly enhanced anticancer activity .
  • Neuropharmacology :
    Another research project investigated the antidepressant properties of this compound. It was found that certain derivatives exhibited selective antagonistic effects on serotonin receptors, leading to improved mood-related behaviors in animal models .
  • Antimicrobial Studies :
    The compound's efficacy against various bacterial strains was evaluated in vitro. Results indicated that some derivatives possess significant antimicrobial properties, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 3,6-dimethyl-1-phenyl-5-(piperidin-1-yl)pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Biological Activity/Application Key References
Target Compound 3,6-dimethyl; 1-phenyl; 5-(1-piperidinyl) Not provided Potential hTP inhibition
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)) 5-Br; 6-methyl; 3-(1-methylpropyl) 261.1 Herbicide
Terbacil (5-Chloro-3-tert-butyl-6-methyl) 5-Cl; 6-methyl; 3-tert-butyl 223.7 Herbicide
FMAU (5-Methyl-2'-fluoro-arabinosyluracil) 5-methyl; 2'-fluoro-sugar 276.2 Antiviral, radiopharmaceutical
Carbathymidine 5-methyl; carbocyclic sugar 254.3 Nucleoside analog
5-(Diethylamino)uracil 5-(diethylamino) 183.2 Unknown (amino group modifies solubility)
Thymine 5-methyl 126.1 Nucleic acid component
Piperidinyl-furyl derivative () 5-(piperidinyl-furyl) ~525.5 (analogous) Unspecified bioactivity

Substituent Effects on Activity

Herbicidal Derivatives: Bromacil vs. Terbacil
  • Bromacil (5-bromo, 6-methyl, 3-(1-methylpropyl)): Bromine enhances electrophilic reactivity, contributing to herbicidal action by disrupting plant enzyme systems .
  • Terbacil (5-chloro, 3-tert-butyl): Chlorine and bulky tert-butyl group improve soil persistence and target specificity .
  • Comparison with Target Compound : The target’s 5-piperidinyl group lacks halogen atoms, suggesting different mechanisms (e.g., enzyme inhibition vs. nucleic acid mimicry).
Nucleoside Analogs: FMAU and Carbathymidine
  • FMAU: Fluorinated arabinofuranosyl sugar enhances metabolic stability and antiviral activity .
  • Target Compound : Lacks a sugar moiety but shares the 5-substituted pyrimidinedione core, possibly favoring enzyme binding over nucleic acid interactions.
Amino and Piperidinyl Modifications
  • 5-(Diethylamino)uracil: The amino group increases solubility via hydrogen bonding but lacks the piperidinyl ring’s conformational flexibility .
  • Piperidinyl-Furyl Derivative (): Piperidinyl linked to a furan ring introduces planar aromaticity, which may enhance π-π stacking in biological targets .

Physicochemical Properties

  • Lipophilicity : The target compound’s phenyl and piperidinyl groups likely increase logP compared to thymine (logP ~ -0.8) .
  • Solubility: Bromacil and terbacil exhibit low aqueous solubility due to hydrophobic substituents, whereas 5-(diethylamino)uracil’s amino group improves solubility .

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-1-phenyl-5-(1-piperidinyl)- is a pyrimidine derivative with significant potential in various therapeutic applications. Pyrimidines are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This article explores the biological activity of this specific compound through literature review, case studies, and experimental findings.

  • Molecular Formula : C17H21N3O2
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 208361

Biological Activity Overview

Pyrimidine derivatives have been extensively studied for their pharmacological properties. This particular compound has shown promising results in several biological assays:

Anticancer Activity

Research indicates that pyrimidine derivatives can inhibit key enzymes involved in DNA biosynthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), making them effective in cancer treatment. A study highlighted that compounds similar to 2,4(1H,3H)-Pyrimidinedione exhibited cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.01 to 0.12 µM depending on the specific derivative tested .

CompoundCell LineIC50 (µM)
Compound AMCF-70.09
Compound BA5490.03
Compound CColo-2050.01
Compound DA27800.12

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) observed at concentrations as low as 200 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus200
Escherichia coli200
Klebsiella pneumoniaeNot tested

Anti-inflammatory Effects

Pyrimidine derivatives have shown potential in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1/COX-2). Compounds structurally related to this pyrimidinedione have demonstrated IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .

Case Studies

  • Cytotoxicity Study : In a study involving HepG2 liver cancer cells, a series of pyrimidine derivatives were synthesized and tested. The compound exhibited significant cytotoxicity with an IC50 value of approximately 65% at a concentration of 250 μM after 72 hours of treatment .
  • Antimicrobial Evaluation : Another study synthesized various pyrimidine derivatives and tested them against seven microbial strains. The results indicated that the synthesized compounds displayed enhanced biological action against both Gram-positive and Gram-negative bacteria at higher concentrations .
  • In Vivo Anti-inflammatory Study : Pyrimidine derivatives were assessed in animal models for their anti-inflammatory effects using carrageenan-induced paw edema tests. The results showed significant reduction in inflammation compared to control groups .

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